
12-HETE-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxyeicosatetraenoic acid-d8, commonly referred to as 12-HETE-d8, is a deuterium-labeled derivative of 12-Hydroxyeicosatetraenoic acid. This compound is a major metabolic product of arachidonic acid, which is catalyzed by the enzyme 12-lipoxygenase. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in the fields of biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-HETE-d8 typically involves the deuteration of 12-Hydroxyeicosatetraenoic acid. This process includes the incorporation of deuterium atoms into the hydrogen positions of the parent compound. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The specific synthetic routes may vary, but they generally involve the use of deuterium gas or deuterated water in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms. The production methods are designed to achieve high purity and yield of the final product, which is essential for its use in scientific research .
Chemical Reactions Analysis
Types of Reactions
12-HETE-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups in the compound
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroperoxy derivatives, while reduction can yield hydroxylated products .
Scientific Research Applications
Mechanism of Action
12-HETE-d8 exerts its effects through several molecular targets and pathways:
Integrin-Linked Kinase Pathway: this compound promotes the activation and nuclear translocation of NF-κB through the integrin-linked kinase pathway.
Neuromodulation: The compound acts as a neuromodulator, influencing the activity of neurons and affecting processes such as pain perception and neuroinflammation.
Anti-Thrombotic and Pro-Thrombotic Effects: This compound has both anti-thrombotic and pro-thrombotic effects, which are mediated through its interactions with various cellular receptors and enzymes.
Comparison with Similar Compounds
12-HETE-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
12-Hydroxyeicosatetraenoic acid (12-HETE): The non-deuterated form of this compound, which is also a major metabolic product of arachidonic acid.
15-Hydroxyeicosatetraenoic acid (15-HETE): Another hydroxylated derivative of arachidonic acid, which has different biological activities and pathways.
5-Hydroxyeicosatetraenoic acid (5-HETE): A hydroxylated product of arachidonic acid that plays a role in leukotriene synthesis and inflammation.
The deuterium labeling in this compound provides advantages in research, such as improved stability and the ability to trace the compound in complex biological systems .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(5Z,8Z,10E,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/i7D,8D,9D,10D,11D,13D,17D,19D |
InChI Key |
ZNHVWPKMFKADKW-FDBBORNLSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CC([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)


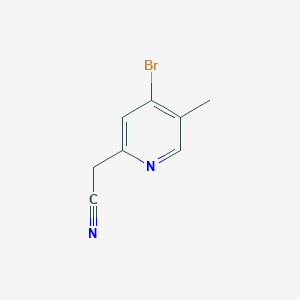

![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
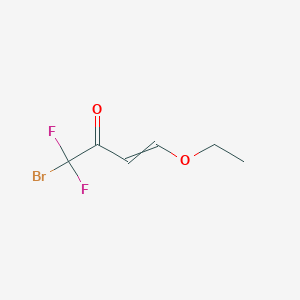
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-methylsulfinyl-N-sulfooxyundecanimidothioate](/img/structure/B12430646.png)
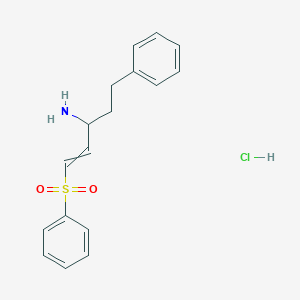
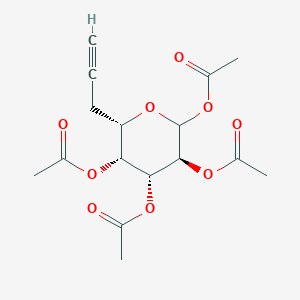
![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
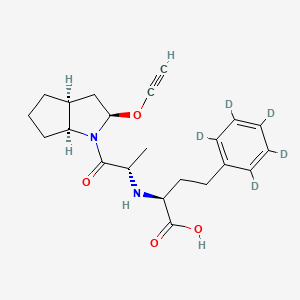

![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
